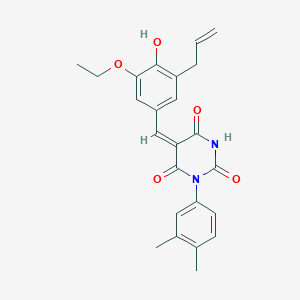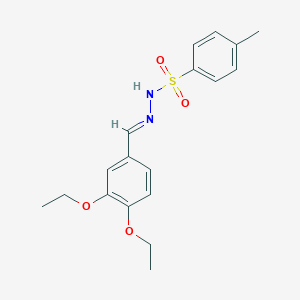
N'-(2,3,4-trimethylbenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,3,4-trimethylbenzylidene)benzenesulfonohydrazide, commonly known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. TMB-4 is a derivative of sulfonohydrazide and is synthesized through a multi-step process, which involves the reaction of benzaldehyde with 2,3,4-trimethylbenzylhydrazine, followed by the reaction with benzenesulfonyl chloride.
作用機序
The mechanism of action of TMB-4 is complex and involves multiple pathways. In cancer cells, TMB-4 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In viruses, TMB-4 inhibits viral replication by disrupting the viral envelope and inhibiting viral RNA synthesis. In plants, TMB-4 enhances plant growth by promoting cell division and elongation and improving nutrient uptake. In water treatment, TMB-4 removes heavy metals from water by forming complexes with metal ions and precipitating them out of solution.
Biochemical and physiological effects:
TMB-4 has been shown to have various biochemical and physiological effects. In cancer cells, TMB-4 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viruses, TMB-4 inhibits viral replication and reduces viral load. In plants, TMB-4 enhances plant growth and improves plant resistance to environmental stress. In water treatment, TMB-4 removes heavy metals from water and reduces water pollution.
実験室実験の利点と制限
TMB-4 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities and has shown promising results in various scientific fields. However, TMB-4 also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and safety profile have not been fully established. It also requires further studies to determine its optimal concentration and dosage for different applications.
将来の方向性
There are several future directions for TMB-4 research. In medicine, TMB-4 could be further studied for its potential as an anti-cancer and anti-viral agent. It could also be studied for its potential as a drug delivery system. In agriculture, TMB-4 could be further studied for its potential as a plant growth regulator and for its ability to improve crop yield and quality. In environmental science, TMB-4 could be further studied for its potential as a water treatment agent and for its ability to remove other pollutants from water. Overall, TMB-4 has shown great promise in various scientific fields, and further research is needed to fully explore its potential applications.
合成法
The synthesis of TMB-4 involves a multi-step process, which includes the reaction of benzaldehyde with 2,3,4-trimethylbenzylhydrazine, followed by the reaction with benzenesulfonyl chloride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a specific temperature and pressure. The final product is obtained through a purification process, which involves recrystallization and filtration.
科学的研究の応用
TMB-4 has shown potential applications in various scientific fields. In medicine, TMB-4 has been studied for its anti-tumor and anti-viral properties. Studies have shown that TMB-4 inhibits the growth of cancer cells and viruses by inducing apoptosis, inhibiting cell proliferation, and disrupting viral replication. In agriculture, TMB-4 has been studied for its potential as a plant growth regulator. Studies have shown that TMB-4 enhances plant growth and improves plant resistance to environmental stress. In environmental science, TMB-4 has been studied for its potential as a water treatment agent. Studies have shown that TMB-4 can effectively remove heavy metals from water and reduce water pollution.
特性
IUPAC Name |
N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-9-10-15(14(3)13(12)2)11-17-18-21(19,20)16-7-5-4-6-8-16/h4-11,18H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGKGJIZFXROTA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)


![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)

![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)

![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)